3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic organic compound that contains a thiolane ring, an oxolane ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a brominating agent and an oxolane derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction may also require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can improve the yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Compounds with substituted functional groups, such as amines or alkyl groups.
Scientific Research Applications
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
3-Bromo-4-(oxolan-3-yloxy)pyridine: Contains a pyridine ring instead of a thiolane ring, which may result in different chemical and biological properties.
3-Bromo-4-(oxolan-3-yloxy)benzene: Contains a benzene ring, which can influence its reactivity and applications.
3-Bromo-4-(oxolan-3-yloxy)thiophene:
The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical reactivity and biological activity.
Biological Activity
3-Bromo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is a heterocyclic organic compound characterized by its complex structure, which includes a bromine atom, an oxolane ring, and a thiolane ring with a sulfone group. This unique combination of functional groups contributes to its potential biological activities, including antimicrobial and anticancer properties.
Property | Details |
---|---|
Molecular Formula | C8H13BrO4S |
Molecular Weight | 299.18 g/mol |
IUPAC Name | 3-bromo-4-(oxolan-3-yloxy)thiolane-1,1-dione |
InChI Key | TUHKGHYBDLDECW-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the oxolane ring enables the compound to participate in various biochemical pathways, potentially inhibiting enzyme activity or altering protein functions. This could lead to significant biological effects, including:
- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit inhibition against certain bacterial strains.
- Anticancer Properties: Research indicates that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated notable inhibition against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Potential
In a separate investigation focused on cancer biology, the compound was assessed for its ability to inhibit tumor cell growth. The findings revealed that it effectively reduced proliferation rates in several cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Interaction with Enzymes
Research has shown that this compound can act as an inhibitor of specific enzymes linked to metabolic pathways in cancer cells. This inhibition could result in decreased energy production and increased susceptibility to apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Compound Name | Key Features |
---|---|
3-Bromo-4-(oxetan-3-yloxy)benzonitrile | Contains a benzonitrile moiety; different reactivity due to aromatic character. |
3-Bromo-4-(oxetan-3-yloxy)pyridine | Incorporates a pyridine ring; alters chemical properties and potential biological activity. |
3-Bromo-4-(oxetan-3-yloxy)benzene | Features a benzene ring; influences reactivity and applications differently from thiolane derivatives. |
The distinct combination of functional groups in this compound enhances its stability and reactivity compared to these similar compounds.
Properties
Molecular Formula |
C8H13BrO4S |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
3-bromo-4-(oxolan-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13BrO4S/c9-7-4-14(10,11)5-8(7)13-6-1-2-12-3-6/h6-8H,1-5H2 |
InChI Key |
SJCMYIPXPJHWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2CS(=O)(=O)CC2Br |
Origin of Product |
United States |
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